O-ethyl hydrazinecarbothioate
Description
O-Ethyl hydrazinecarbothioate is a thioester derivative of hydrazinecarbothioic acid, characterized by an O-ethyl group attached to the oxygen atom and a hydrazine moiety linked to the thiocarbonyl group. Its molecular structure enables reactivity as both a nucleophile (via the hydrazine group) and an electrophile (via the thioester).
Synthesis: As detailed in , this compound derivatives are synthesized through a multi-step process. For example, O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate (precursor) reacts with hydrazine hydrate to yield S-substituted hydrazinecarbothioates. This intermediate is further functionalized with heterocyclic aldehydes to generate bioactive benzothiazole compounds targeting human monoamine oxidase-B (hMAO-B) .
Applications:
Primarily used as a synthetic intermediate, this compound facilitates the creation of selective enzyme inhibitors and ligands. Its structural flexibility allows modifications critical for pharmaceutical development.
Properties
CAS No. |
4468-82-0 |
|---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
O-ethyl N-aminocarbamothioate |
InChI |
InChI=1S/C3H8N2OS/c1-2-6-3(7)5-4/h2,4H2,1H3,(H,5,7) |
InChI Key |
LTYGNZSVLXJALQ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NN |
Canonical SMILES |
CCOC(=S)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Hydrazinecarbothioamides
Hydrazinecarbothioamides (e.g., (E)-2-(4-benzyloxy-2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide) replace the thioester group with a thioamide (–NH–CS–NH–), enhancing their ability to act as multidentate ligands for metal coordination .
Research Findings :
Hydrazinecarbothioamides exhibit superior metal-binding capabilities compared to thioesters, making them preferred in coordination chemistry . However, this compound’s ester group provides better hydrolytic stability, favoring its use in multi-step syntheses .
Organophosphorus O-Ethyl Compounds
Organophosphorus analogues like O-ethyl methylphosphonothioate () share the O-ethyl group but differ in core structure, replacing the hydrazinecarbothioate backbone with a phosphonothioate group.
Research Findings: The O-ethyl group in both compounds enhances lipophilicity, but the phosphonothioate’s electrophilic phosphorus center confers pesticidal activity, unlike the hydrazinecarbothioate’s role in enzyme inhibition .
Substituted Hydrazinecarbothioate Esters
Variants like O-methyl or S-alkyl hydrazinecarbothioates differ in substitution patterns, altering physicochemical properties.
Research Findings :
While O-ethyl and O-methyl groups in ERK5 inhibitors yield similar IC50 values, the ethyl group may improve metabolic stability in vivo due to reduced oxidative susceptibility .
Comparative Data Table
Q & A
Q. How do researchers validate the stability of this compound-derived metal complexes under physiological conditions?
- Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor complex dissociation via UV-vis or inductively coupled plasma mass spectrometry (ICP-MS) over 24–72 hours. Compare with control samples in inert atmospheres .
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